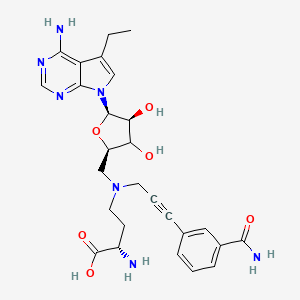
Nnmt-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nnmt-IN-5 is a compound that acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide to form 1-methylnicotinamide. NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This compound is of significant interest due to its potential therapeutic applications in these areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nnmt-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold of the molecule through a series of organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of various functional groups to the core structure to enhance its inhibitory activity. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Nnmt-IN-5 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Reagents such as halides, acids, and bases are commonly used under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Nnmt-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of NNMT and its effects on metabolic pathways.
Biology: Investigated for its role in modulating cellular processes such as methylation, gene expression, and metabolic regulation.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
Nnmt-IN-5 exerts its effects by inhibiting the activity of NNMT. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methylnicotinamide. By inhibiting NNMT, this compound can alter the levels of nicotinamide and its metabolites, affecting various cellular processes such as:
Epigenetic Regulation: Changes in methylation patterns can influence gene expression.
Metabolic Pathways: Altered levels of nicotinamide adenine dinucleotide (NAD+) can impact cellular energy metabolism.
Signal Transduction: Modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Nnmt-IN-5 can be compared with other NNMT inhibitors such as:
JBSNF-000028: A tricyclic small molecule inhibitor that reduces MNA levels and has shown efficacy in metabolic disorder models.
Macrocyclic Peptides: Noncompetitive inhibitors that bind to NNMT and downregulate MNA production.
Bisubstrate Inhibitors: Compounds that mimic the structure of NNMT substrates and inhibit its activity.
This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable tool for studying NNMT-related pathways and developing therapeutic strategies.
Propriétés
Formule moléculaire |
C27H33N7O6 |
|---|---|
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2R,4S,5R)-5-(4-amino-5-ethylpyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid |
InChI |
InChI=1S/C27H33N7O6/c1-2-16-12-34(25-20(16)23(29)31-14-32-25)26-22(36)21(35)19(40-26)13-33(10-8-18(28)27(38)39)9-4-6-15-5-3-7-17(11-15)24(30)37/h3,5,7,11-12,14,18-19,21-22,26,35-36H,2,8-10,13,28H2,1H3,(H2,30,37)(H,38,39)(H2,29,31,32)/t18-,19+,21?,22-,26+/m0/s1 |
Clé InChI |
ARRLEUMLRYMFPO-MEIWVERMSA-N |
SMILES isomérique |
CCC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@H](C([C@H](O3)CN(CC[C@@H](C(=O)O)N)CC#CC4=CC(=CC=C4)C(=O)N)O)O |
SMILES canonique |
CCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CN(CCC(C(=O)O)N)CC#CC4=CC(=CC=C4)C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


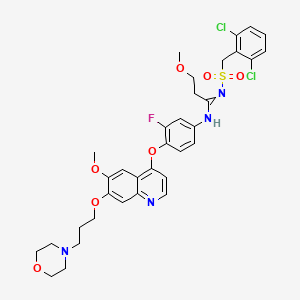
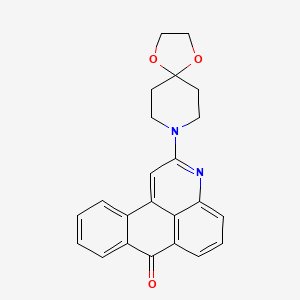
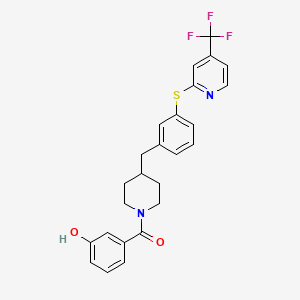
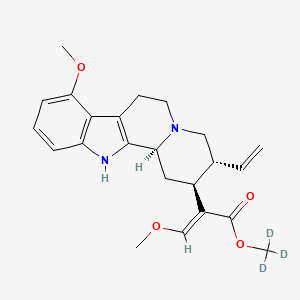
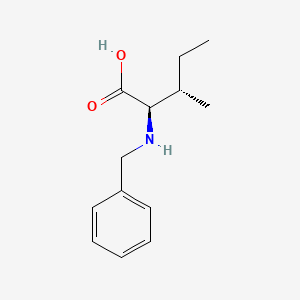
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)


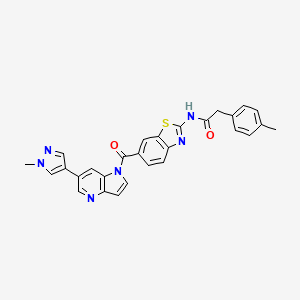
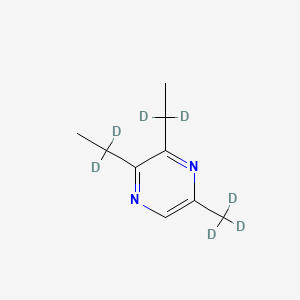
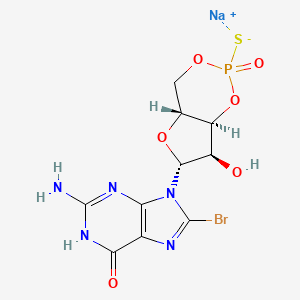
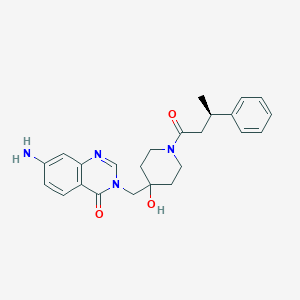
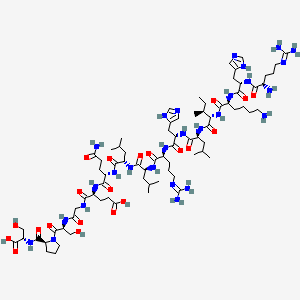
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
